5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(4,5-dimethyl-1,3-thiazol-2-YL)pentanamide
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Overview
Description
Preparation Methods
The synthesis of 5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(4,5-dimethyl-1,3-thiazol-2-YL)pentanamide involves multiple steps, including the formation of the hexahydro-thieno-imidazole core and the subsequent attachment of the thiazole ring. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining purity and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazole or imidazole rings .
Scientific Research Applications
5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(4,5-dimethyl-1,3-thiazol-2-YL)pentanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In the industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The pathways involved may include inhibition or activation of these targets, resulting in therapeutic effects . The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar compounds include other thiazole and imidazole derivatives, which may share some properties but differ in their specific interactions and applications . The uniqueness of this compound lies in its combination of the hexahydro-thieno-imidazole core with the thiazole ring, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C15H22N4O2S2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C15H22N4O2S2/c1-8-9(2)23-15(16-8)18-12(20)6-4-3-5-11-13-10(7-22-11)17-14(21)19-13/h10-11,13H,3-7H2,1-2H3,(H,16,18,20)(H2,17,19,21)/t10-,11-,13-/m0/s1 |
InChI Key |
DHMCMWCXCFAHOU-GVXVVHGQSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)C |
Origin of Product |
United States |
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